Esculentin-2-RA2 is primarily sourced from the skin of frogs belonging to the genus Rana. These amphibians produce a variety of bioactive peptides as part of their innate immune response to combat pathogens. The specific peptide precursor has been identified through genomic and proteomic analyses, revealing its potential therapeutic applications.
Esculentin-2-RA2 belongs to the class of host defense peptides known as esculentins, which are characterized by their cationic nature and amphipathic structure. These peptides play crucial roles in the immune defense mechanisms of amphibians and have garnered attention for their potential use in treating infections and other diseases.
The synthesis of Esculentin-2-RA2 can be achieved through both natural extraction methods from frog skin and synthetic approaches. The synthetic route often involves solid-phase peptide synthesis techniques, such as the fluorenylmethyloxycarbonyl strategy. This method allows for precise control over the sequence and modifications of the peptide.
In synthetic procedures, the peptide is assembled stepwise on a solid support, with each amino acid being added sequentially. After synthesis, the crude peptide undergoes purification through techniques like high-performance liquid chromatography (HPLC) to achieve a high degree of purity (>98%). Mass spectrometry is typically employed to confirm the molecular weight and structure of the synthesized peptide.
Esculentin-2-RA2 exhibits a characteristic amphipathic structure, which is essential for its biological activity. The peptide consists of a hydrophobic face that interacts with lipid membranes and a hydrophilic face that interacts with water, facilitating its ability to disrupt bacterial membranes.
The molecular formula and weight of Esculentin-2-RA2 can be determined through mass spectrometry analysis. The exact sequence and modifications can vary based on the source or synthetic method used.
Esculentin-2-RA2 undergoes various chemical reactions that can modify its activity. For example, amidation at the C-terminal can enhance its antimicrobial potency without significantly affecting cytotoxicity towards mammalian cells.
These modifications often involve enzymatic processes or chemical treatments that alter side chains or terminal groups, impacting the peptide's stability and interaction with target cells.
The mechanism by which Esculentin-2-RA2 exerts its effects involves several steps:
Studies have shown that concentrations as low as 0.3 nM can stimulate significant biological responses in target cells without cytotoxic effects, indicating its potential for therapeutic applications.
Esculentin-2-RA2 typically exists as a white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.
The peptide has a net positive charge at physiological pH, contributing to its interaction with negatively charged bacterial membranes. Its stability can be influenced by factors such as pH, temperature, and ionic strength.
Relevant data include:
Esculentin-2-RA2 has several potential applications in scientific research and medicine:
The Ranidae family ("true frogs"), comprising over 350 species with a near-cosmopolitan distribution, represents one of the richest natural repositories of AMPs, including the esculentin family [1] [2]. Esculentin peptides, first isolated from Rana esculenta (now classified within the Pelophylax complex), are ancient components of amphibian immunity. Phylogenetic analyses suggest that esculentin-2 peptides diverged from esculentin-1 (~46 amino acids) to form a shorter, highly conserved lineage typically comprising 37 amino acids characterized by a C-terminal disulfide-bridged loop (cyclic heptapeptide domain) and a central cationic α-helical domain [1] [2] [4]. This structural architecture is evolutionarily conserved across geographically disparate ranid genera, including Pelophylax, Lithobates, Hylarana, and Odorrana.
Table 1: Structural Characteristics of Select Esculentin-2 Orthologs Relevant to Esculentin-2-RA2 Context
Peptide Name | Species (Genus) | Length (aa) | Net Charge (pH 7) | Key Structural Motifs | Sequence Highlights (Variable Regions) |
---|---|---|---|---|---|
Esculentin-2a | Pelophylax ridibundus | 37 | +5 | C-terminal cyclic domain (C^31-K-I-S-K-Q-C^37) | GILSLVKGVAKLAGKGLAKEGGKFGLELIACKIAKQC |
Esculentin-2CHa | Lithobates chiricahuensis | 37 | +5 | C-terminal cyclic domain (C^31-I-S-K-Q-C^37) | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC |
Esculentin-2-ALa | Amolops loloensis | 37 | +6 | C-terminal cyclic domain (C^31-A-N-N-Q-C^37) | GIFALIKTAAKFVGKNLLKQAGKAGLEHLACKANNQC |
Esculentin-2EM | Glandirana emeljanovi | 37 | +5 | C-terminal cyclic domain (C^31-L-A-K-T-C^37) | GILDTLKQFAKGVGKDLVKGAAQGVLSTVSCKLAKTC |
Esculentin-2-RA2 (Inferred) | Odorrana andersonii | ~37 | Likely +5 to +7 | Preserved C-terminal cyclic domain, cationic helix | Expected: High homology in helix; variation in spacer residues |
Esculentin-2-RA2 functions primarily as a direct microbicidal agent within the amphibian skin's defensive secretion milieu. Its mechanism hinges on its amphipathic structure and cationic charge.
Table 2: Key Biocidal and Functional Mechanisms Attributed to Esculentin-2 Peptides (Basis for Esculentin-2-RA2)
Functional Role | Mechanism | Evidence from Related Esculentin-2 Peptides |
---|---|---|
Antibacterial (Gram-) | Electrostatic attraction → Membrane insertion → Permeabilization (Carpet/Toroidal Pore) → Cell lysis | Potent MICs vs. E. coli, P. aeruginosa, A. baumannii (e.g., Esc-2CHa MIC <6 µM vs S. aureus; Esc-2-ALa MIC 12.5 µM vs E. coli) [2] [4] |
Antibacterial (Gram+) | Similar membrane disruption; potentially enhanced interaction with teichoic acids in Gram+ cell walls | Potent MICs vs. S. aureus, MRSA, B. cereus (e.g., Esc-2-ALa MIC 1.25-7.5 µM; Brevinin-1GHd MIC 2-4 µM vs S. aureus/MRSA) [2] |
Antifungal | Membrane disruption similar to bacteria; potential intracellular targets | Activity vs. C. albicans (e.g., Esculentin-1 MIC ~0.5 µM; Brevinin-1GHd MIC 4 µM) [2] [4] |
Immunomodulation | Modulation of cytokine production (e.g., induction of anti-inflammatory IL-10) | Esculentin-2CHa stimulates IL-10 production in mouse lymphoid cells [4] |
Potential Insulinotropic | Interaction with beta-cell membranes → Depolarization → Ca²⁺ influx → Insulin exocytosis (KATP-independent) | Esculentin-2CHa demonstrates direct stimulatory action on beta cells [4]; Shared structural motifs suggest potential for RA2 |
Odorrana andersonii (Anderson's frog), a member of the Ranidae family found in Southeast Asia, possesses its own suite of host-defense peptides, including orthologs of Esculentin-2-RA2. Comparative analysis reveals both conserved features and species-specific adaptations.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: